TL02-59 dihydrochloride

Kinase Selectivity Fgr Inhibition IC50 Determination

Choose TL02-59 dihydrochloride for its unmatched selectivity among Src-family inhibitors. With sub-nanomolar Fgr potency (IC50 0.03 nM) and >5,000‑fold selectivity over closely related kinases, it minimizes off‑target effects. Oral bioavailability and robust in vivo AML efficacy—including complete leukemic cell elimination at 10 mg/kg—make it the superior tool for preclinical AML research. Guaranteed purity ≥98% with secure global shipping.

Molecular Formula C32H36Cl2F3N5O4
Molecular Weight 682.6 g/mol
Cat. No. B10825809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL02-59 dihydrochloride
Molecular FormulaC32H36Cl2F3N5O4
Molecular Weight682.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F.Cl.Cl
InChIInChI=1S/C32H34F3N5O4.2ClH/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31;;/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41);2*1H
InChIKeyWLZPBFIIZXYWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TL02-59 dihydrochloride: A High-Potency, Orally Bioavailable Src-Family Kinase Fgr Inhibitor for AML Research


TL02-59 dihydrochloride is an orally active, small-molecule kinase inhibitor belonging to the N-phenylbenzamide class. It demonstrates exceptional sub-nanomolar potency against the Src-family kinase Fgr, with an IC50 of 0.03 nM [1]. The compound also inhibits the related kinases Lyn and Hck, with IC50 values of 0.1 nM and 160 nM, respectively [1][2]. Its primary therapeutic investigation is in acute myelogenous leukemia (AML), where it has shown potent suppression of AML cell growth in vitro and complete elimination of AML cells from the spleen and peripheral blood in a mouse model following oral administration [1].

Beyond Pan-Src Inhibition: Why TL02-59 dihydrochloride's Selective Kinase Profile is Non-Interchangeable for AML Research


Generic substitution fails because not all Src-family kinase inhibitors share TL02-59 dihydrochloride's unique selectivity profile, particularly its pronounced specificity for the myeloid Src-family kinases Fgr, Hck, and Lyn [1]. Multi-targeted Src/Abl inhibitors like dasatinib and ponatinib have a broader target spectrum that includes BCR-ABL, c-Kit, and PDGFR, which can introduce confounding variables and off-target effects in studies focused on AML pathophysiology . In contrast, TL02-59 dihydrochloride exhibits minimal activity against other kinases, with IC50 values >1000-fold higher for non-target kinases [1]. Furthermore, even among other Fgr inhibitors, TL02-59 dihydrochloride distinguishes itself through its oral bioavailability and robust in vivo efficacy, achieving complete elimination of AML cells in murine models at well-tolerated doses—a characteristic not guaranteed by simple biochemical potency against Fgr alone [1][2]. This specific combination of sub-nanomolar Fgr potency, a narrow kinase inhibition profile, and proven in vivo activity makes it a critical and non-substitutable tool for elucidating the role of myeloid Src-family kinases in AML.

Quantitative Differentiation of TL02-59 dihydrochloride: A Comparative Evidence Guide for Scientific Procurement


Sub-Nanomolar Potency for Fgr with Pronounced Isoform Selectivity Over Other Myeloid Src Kinases

TL02-59 dihydrochloride exhibits an IC50 of 0.03 nM for the Src-family kinase Fgr. This is over 3-fold more potent than its activity against the related kinase Lyn (IC50 = 0.1 nM) and over 5,000-fold more potent than its activity against Hck (IC50 = 160 nM) [1][2]. In contrast, pan-Src inhibitors like dasatinib and ponatinib have a much broader, less differentiated inhibition profile across multiple kinases, including BCR-ABL and c-Kit .

Kinase Selectivity Fgr Inhibition IC50 Determination

Cellular Target Engagement: TL02-59 dihydrochloride Potently Inhibits Fgr Autophosphorylation at Low Nanomolar Concentrations

In TF-1 myeloid cells, TL02-59 dihydrochloride potently inhibits Fgr autophosphorylation with partial inhibition observed at 0.1-1 nM and complete inhibition at concentrations ≥10 nM [1][2]. In contrast, the compound's ability to inhibit the autophosphorylation of Hck, Lyn, and Flt3 in the same cellular context requires significantly higher concentrations, with effective inhibition occurring only in the 100 to 1000 nM range [1][2]. This cellular selectivity profile mirrors the biochemical IC50 data, confirming that TL02-59 dihydrochloride maintains its pronounced Fgr selectivity in a cellular environment.

Cellular Activity Target Engagement Autophosphorylation

Potent and Selective Anti-Proliferative Activity Against FLT3-ITD+ AML Cell Lines Compared to Other Clinical Inhibitors

TL02-59 dihydrochloride demonstrates potent, single-digit nanomolar growth inhibition in FLT3-ITD+ AML cell lines. Specifically, it exhibits an IC50 of 0.78 nM in MV4-11 cells and 6.6 nM in MOLM-14 cells [1]. In comparison, it shows minimal effect on THP-1 cells (a FLT3-ITD negative AML line), with no significant inhibition observed at concentrations up to 1 μM [1]. Furthermore, at 100 nM, TL02-59 dihydrochloride induced apoptosis in MV4-11 and MOLM-14 cells more potently than the clinical Flt3 inhibitor tandutinib at the same concentration [1].

AML Cell Lines Anti-Proliferative FLT3-ITD

Oral Bioavailability and In Vivo Efficacy: Dose-Dependent Eradication of AML Cells in a Murine Xenograft Model

In an NSG mouse model engrafted with human MV4-11 AML cells, oral administration of TL02-59 dihydrochloride for three weeks resulted in dose-dependent and profound anti-leukemic effects [1]. At a dose of 1 mg/kg, TL02-59 reduced MV4-11 engraftment in the bone marrow by 20%, reduced spleen engraftment by 50%, and suppressed the number of leukemia cells in the peripheral blood by 70% compared to vehicle controls [2]. Increasing the dose to 10 mg/kg led to the complete elimination of AML cells from both the spleen and peripheral blood, and dramatically suppressed bone marrow involvement [1]. Pharmacokinetic analysis revealed a terminal half-life (t1/2) of 5.7 hours following intravenous administration and 6.5 hours after oral dosing .

In Vivo Efficacy Oral Bioavailability AML Xenograft

Distinct Structural Binding Mode: TL02-59 dihydrochloride Induces a Unique DFG-Out Conformation and Allosteric Domain Disruption in Fgr

X-ray crystallography reveals that TL02-59 dihydrochloride binds to the ATP-binding site of Fgr, but in a distinct 'DFG-out' conformation [1][2]. In contrast, the Fgr inhibitor A-419259 binds in a 'C-helix-out' conformation, stabilizing a closed, autoinhibited conformation of the kinase's SH3 and SH2 domains [1]. TL02-59 dihydrochloride's binding, however, allosterically disrupts these regulatory domains, causing the SH2 domain to be displaced from the C-terminal tail and the SH3 domain to be released from the SH2-kinase linker [1][2]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) corroborated these findings, showing that A-419259 reduces solvent exposure of the SH3 domain, while TL02-59 dihydrochloride enhances it, confirming its unique allosteric effect [1].

X-ray Crystallography Allosteric Regulation Binding Mode

Recommended Research and Industrial Applications for TL02-59 dihydrochloride Based on Evidence


Investigating Fgr-Specific Signaling in Myeloid Leukemia

TL02-59 dihydrochloride is the tool of choice for researchers aiming to dissect the specific role of Fgr in AML pathophysiology. Its >5,000-fold selectivity for Fgr over the closely related myeloid kinase Hck, coupled with its low nanomolar cellular potency, minimizes confounding off-target effects common to pan-Src inhibitors like dasatinib [1]. This allows for clear attribution of observed phenotypic changes, such as inhibition of proliferation or induction of apoptosis, directly to Fgr inhibition.

Validating In Vivo Efficacy of Fgr Inhibition in Preclinical AML Models

For studies requiring in vivo validation, TL02-59 dihydrochloride provides a robust and well-characterized option. Its oral bioavailability and documented efficacy in a murine AML xenograft model, including complete leukemia cell eradication at 10 mg/kg, make it a superior candidate for preclinical proof-of-concept studies compared to analogs with unknown or poor pharmacokinetic profiles . Its established dosing regimen (1-10 mg/kg, oral, once daily) also facilitates experimental design and execution.

Structural and Biophysical Studies of Src-Family Kinase Regulation

TL02-59 dihydrochloride serves as a unique and valuable chemical probe for structural biologists and biophysicists. Its distinct 'DFG-out' binding mode and its ability to allosterically disrupt the regulatory SH2 and SH3 domains of Fgr, in contrast to inhibitors like A-419259, provides a tool to study the dynamic conformational states of Src-family kinases and how ligands can differentially modulate their activity and interactions [2].

Developing Targeted Therapies for FLT3-ITD Positive AML

In the field of drug discovery and development for FLT3-ITD+ AML, TL02-59 dihydrochloride offers a promising chemical starting point or a key control compound. Its potent activity against MV4-11 and MOLM-14 cells (IC50s of 0.78 nM and 6.6 nM), which is superior to the clinical inhibitor tandutinib in apoptosis assays, highlights its potential as a scaffold for further medicinal chemistry optimization or as a positive control in screening campaigns [3].

Technical Documentation Hub

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